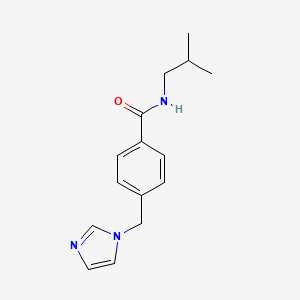![molecular formula C15H26N2O2 B6057896 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B6057896.png)
2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine, also known as MPCC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPCC is a piperidine derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The exact mechanism of action of 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine is not fully understood. However, studies have suggested that 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine may act on the serotonin and dopamine systems in the brain, which are involved in the regulation of mood and behavior. 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to have various biochemical and physiological effects in animal models. Studies have suggested that 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine may increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to increase the levels of cAMP, a signaling molecule that is involved in various physiological processes, including neurotransmitter release and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. Additionally, 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to have relatively low toxicity in animal models, making it a safe candidate for further research. However, one limitation of 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine. One direction is to further investigate its mechanism of action and its effects on the serotonin and dopamine systems in the brain. Additionally, further research is needed to determine its potential therapeutic applications in the treatment of anxiety, depression, and pain disorders. Finally, research is needed to investigate the potential side effects of 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine and its long-term safety in humans.
Conclusion
In conclusion, 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine is a complex process that requires expertise in organic chemistry. 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to have anxiolytic, anti-depressant, and analgesic effects in animal models. However, its mechanism of action is not fully understood, and further research is needed to determine its potential therapeutic applications and long-term safety in humans.
Méthodes De Synthèse
The synthesis of 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine involves several steps, including the reaction of 4-piperidone with propionyl chloride to form N-propionyl-4-piperidone, which is then reacted with methylamine to form N-methyl-N-propionyl-4-piperidone. The final step involves the reaction of N-methyl-N-propionyl-4-piperidone with piperidine-2-carboxylic acid to form 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine. The synthesis of 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to have anxiolytic and anti-depressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression disorders. Additionally, 2-methyl-1-[(1-propionyl-4-piperidinyl)carbonyl]piperidine has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Propriétés
IUPAC Name |
1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-3-14(18)16-10-7-13(8-11-16)15(19)17-9-5-4-6-12(17)2/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHYDTNETROQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)N2CCCCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)

![N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)


![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)
![1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)

![3-(acetylamino)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6057885.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6057890.png)
![1-(4-methoxyphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6057900.png)
![N-cyclopropyl-3-[1-(2,6-dimethyl-5-hepten-1-yl)-4-piperidinyl]propanamide](/img/structure/B6057920.png)
